![molecular formula C9H11NO5 B2647180 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol CAS No. 1039912-84-9](/img/structure/B2647180.png)
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenoxyethanol backbone.
Applications De Recherche Scientifique
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in biochemical studies and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol typically involves the reaction of 4-(hydroxymethyl)-2-nitrophenol with ethylene glycol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-(formyl)-2-nitrophenoxyethanol or 4-(carboxyl)-2-nitrophenoxyethanol.
Reduction: Formation of 2-[4-(aminomethyl)-2-nitrophenoxy]ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components, enzymes, and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)-2-nitrophenol: Similar structure but lacks the ethoxy group.
2-(Hydroxymethyl)-4-nitrophenol: Positional isomer with different substitution pattern.
4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol: Another name for the same compound.
Uniqueness
2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is unique due to the presence of both hydroxymethyl and nitro groups on the phenoxyethanol backbone, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNYCZPIGWQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2647101.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
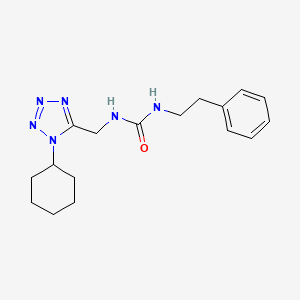
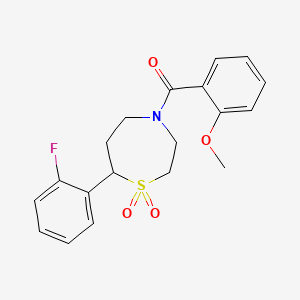
![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)
![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)
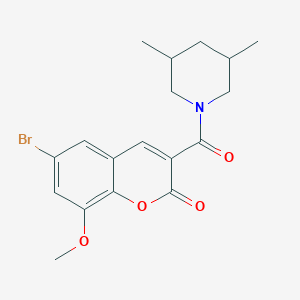
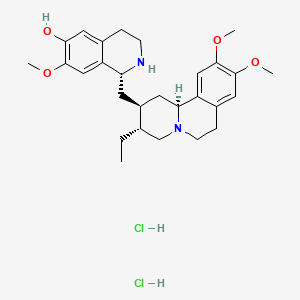
![2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B2647115.png)

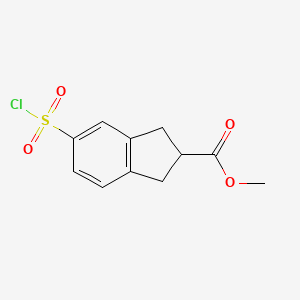
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)
